molecular formula C11H9ClO B6254389 (7-chloronaphthalen-1-yl)methanol CAS No. 690224-02-3

(7-chloronaphthalen-1-yl)methanol

Cat. No.: B6254389
CAS No.: 690224-02-3
M. Wt: 192.6
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Description

(7-chloronaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the 7th position and a methanol group is attached to the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloronaphthalen-1-yl)methanol typically involves the chlorination of naphthalene followed by a reduction process. One common method is the Friedel-Crafts alkylation of naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

(7-chloronaphthalen-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (7-chloronaphthalen-1-yl)methanal using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield (7-chloronaphthalen-1-yl)methane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH3), sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: (7-chloronaphthalen-1-yl)methanal

    Reduction: (7-chloronaphthalen-1-yl)methane

    Substitution: (7-methoxynaphthalen-1-yl)methanol

Scientific Research Applications

(7-chloronaphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (7-chloronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (7-bromonaphthalen-1-yl)methanol
  • (7-fluoronaphthalen-1-yl)methanol
  • (7-iodonaphthalen-1-yl)methanol

Uniqueness

Compared to its analogs, (7-chloronaphthalen-1-yl)methanol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

CAS No.

690224-02-3

Molecular Formula

C11H9ClO

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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